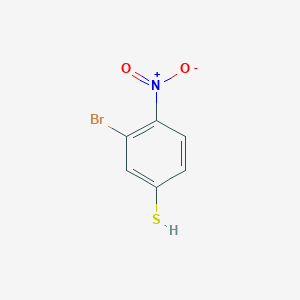

3-Bromo-4-nitrobenzenethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-nitrobenzenethiol is a chemical compound with the molecular formula C6H4BrNO2S . It has an average mass of 234.070 Da and a monoisotopic mass of 232.914597 Da .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-nitrobenzenethiol can be analyzed using various methods such as X-ray diffraction and computational chemistry techniques like Density Functional Theory (DFT). These methods can provide insights into the molecule’s geometry, electron distribution, and other physical and chemical properties .Physical And Chemical Properties Analysis

3-Bromo-4-nitrobenzenethiol is a compound with a molecular formula of C6H4BrNO2S . Its exact physical and chemical properties are not specified in the available resources .Aplicaciones Científicas De Investigación

Photochemistry and Radical Generation : 3-Bromo-4-nitrobenzenethiol has been studied for its photochemical properties. In a study by Alam and Ito (1999), the transient absorption spectra of p-nitrobenzenethiol (a related compound) were measured. It was found that nitrobenzenethio radicals were predominantly formed in nonpolar and less polar solvents, while the formation of the triplet state of deprotonated nitrobenzenethione was observed in protic polar solvents. This indicates that 3-Bromo-4-nitrobenzenethiol can act as a selective generator of thione triplets and thio radicals in various solvents, a property that could be exploited in photochemical applications (Alam & Ito, 1999).

Electrophilic Bromination of Nitrobenzene : Research by Sobolev et al. (2014) demonstrated that Ba(BrF4)2 can act as a highly active brominating agent. This research is relevant because it pertains to the reaction of nitrobenzene to form bromo-nitro compounds, similar to 3-Bromo-4-nitrobenzenethiol. This study shows the potential of certain reactions in efficiently producing brominated nitro compounds, which can have various applications in organic synthesis and industrial chemistry (Sobolev et al., 2014).

Aromatic Nucleophilic Substitution and Rearrangement : A study conducted by Guerrera et al. (1995) on 3-Bromo-2-nitrobenzo[b]thiophene, a closely related compound, with amines revealed the formation of unexpected isomeric structures. This research highlights the potential of 3-Bromo-4-nitrobenzenethiol in novel synthetic pathways, particularly in the formation of new isomers through aromatic nucleophilic substitution and rearrangement (Guerrera et al., 1995).

Application in Polymer Solar Cells : A study by Fu et al. (2015) explored the use of 1-Bromo-4-Nitrobenzene (a similar compound) in polymer solar cells. The addition of this compound improved the power conversion efficiency of the solar cells significantly. This suggests that derivatives of 3-Bromo-4-nitrobenzenethiol could be explored for enhancing the performance of photovoltaic devices (Fu et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-4-nitrobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2S/c7-5-3-4(11)1-2-6(5)8(9)10/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXRQVIVWMSVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-nitrobenzenethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2609434.png)

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2609436.png)

![(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone](/img/structure/B2609438.png)

![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)

![2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2609441.png)

![8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2609443.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine](/img/structure/B2609444.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(5-methylisoxazol-3-yl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2609445.png)

![1-((2-Oxabicyclo[2.1.1]hexan-1-yl)methyl)piperazine](/img/structure/B2609446.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2609448.png)

![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)

![(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B2609452.png)

![2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2609453.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2609455.png)